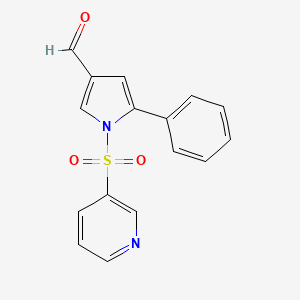

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Description

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a sulfonylated pyrrole derivative featuring a phenyl substituent at the 5-position and a pyridine-3-sulfonyl group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, typically using sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmospheres. For example, Reference Example 234 () describes its preparation from 5-phenyl-1H-pyrrole-3-carbaldehyde with a yield of 75%. The compound’s molecular formula is inferred as C₁₆H₁₂N₂O₃S, with a molecular weight of 312.34 g/mol (calculated by replacing the fluorine atom in its fluorinated analog’s formula, C₁₆H₁₁FN₂O₃S, with hydrogen).

Properties

IUPAC Name |

5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVCXPMUQJUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases.

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium. This inhibition is reversible and is achieved in a potassium-competitive manner.

Biochemical Pathways

By inhibiting the proton pump, this compound reduces gastric acid secretion. This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach.

Pharmacokinetics

Its inhibitory activity is unaffected by ambient ph, suggesting that it may have good bioavailability even in the acidic environment of the stomach.

Result of Action

The result of the action of this compound is a potent and long-lasting inhibitory effect on gastric acid secretion. This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach.

Action Environment

The action of this compound is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH, suggesting that it can function effectively in the acidic environment of the stomach.

Biological Activity

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, also known as a Vonoprazan impurity (CAS: 881676-90-0), is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H12N2O3S

- Molecular Weight : 312.34 g/mol

- Purity : 97% .

Antitumor Activity

Research has indicated that derivatives of pyrrole, including those similar to this compound, exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain pyrazole derivatives against various cancer cell lines, demonstrating their potential in cancer treatment . The structural characteristics of these compounds play a crucial role in their biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is essential for optimizing their biological activity. The presence of specific functional groups, such as sulfonyl and aldehyde moieties, can significantly influence the compound's interaction with biological targets.

| Functional Group | Effect on Activity |

|---|---|

| Sulfonyl group | Enhances solubility and bioavailability |

| Aldehyde group | Potentially increases reactivity with biological nucleophiles |

| Phenyl ring | Contributes to hydrophobic interactions with target proteins |

Study on Pyrrole Derivatives

A comprehensive study focused on various pyrrole derivatives highlighted their cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain substitutions on the pyrrole ring enhanced cytotoxicity, suggesting that similar modifications could be beneficial for this compound .

Synergistic Effects

Another investigation explored the synergistic effects of combining pyrrole derivatives with established chemotherapeutic agents like doxorubicin. The findings revealed that certain combinations led to increased efficacy in cancer treatment, indicating a promising avenue for further research into the therapeutic potential of compounds like this compound .

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde has been studied for its potential as a pharmacological agent. It is considered an impurity of Vonoprazan, a drug used for treating acid-related disorders. Understanding the behavior and effects of this compound can provide insights into the safety and efficacy profiles of related therapeutics.

Case Study : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrole derivatives, including this compound, highlighting its potential as a lead compound for further drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

Synthesis Pathway :

The synthesis of this compound typically involves:

- Reaction of 5-phenyl-1H-pyrrole with pyridine-3-sulfonyl chloride under controlled conditions.

- The use of sodium hydride as a base in tetrahydrofuran (THF) enhances the reaction yield .

Data Table: Synthesis Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Phenyl-1H-pyrrole, NaH | THF, 10–35°C, inert atmosphere | 75 |

| 2 | Pyridine-3-sulfonyl chloride | THF, 10–35°C, inert atmosphere | - |

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This opens avenues for exploring its effectiveness against various pathogens.

Case Study : A comparative analysis published in Pharmaceutical Biology assessed the antimicrobial activity of several pyrrole derivatives, revealing that those with sulfonamide groups showed enhanced activity against Gram-positive bacteria .

Comparison with Similar Compounds

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8)

Structural Differences :

Other Structural Analogs

Key Comparative Data

Physicochemical Properties

Functional and Commercial Differences

- Electron Effects : The 2-fluorophenyl group’s electron-withdrawing nature may enhance sulfonylation efficiency, contributing to higher yields .

- Pharmaceutical Relevance : The fluorinated analog is prioritized in drug development (e.g., TAK-438 intermediate) due to improved bioavailability or target binding .

Preparation Methods

Synthesis Reaction

- Starting Material: 5-Phenyl-1H-pyrrole-3-carbaldehyde (or its fluorophenyl analog).

- Base: Potassium hydroxide powder (granularity > 100 mesh).

- Sulfonylating Agent: Pyridine-3-sulfonyl chloride.

- Solvent: Acetonitrile.

- Atmosphere: Nitrogen to maintain inert conditions.

- Dissolve 5-Phenyl-1H-pyrrole-3-carbaldehyde in acetonitrile.

- Cool to 10–20 °C and add potassium hydroxide to generate the sodium salt intermediate.

- Stir under nitrogen for 1–2 hours.

- Add pyridine-3-sulfonyl chloride dropwise, maintaining the temperature at 30 ± 2 °C.

- React for 0.5–1.5 hours.

- Filter the reaction mixture under pressure, then concentrate under reduced pressure to remove solvent, yielding an oily crude product.

Purification and Crystallization

- Mixed Solvent: Ethyl acetate and n-hexane (mass ratio 1:3 to 1:8).

- Decolorizing Agent: Activated carbon (0.05–0.1 mass ratio relative to starting material).

- Conditions: Heat to 60–75 °C for 0.5–1 hour for decolorization.

- Crystallization: Cool to 0–5 °C and maintain for 1–2 hours.

- Drying: Vacuum drying after centrifugation.

The crude product is further recrystallized from methanol (mass ratio 1:3–6), heated to 50–65 °C for dissolution, filtered, cooled to induce crystallization, centrifuged, and vacuum dried to yield the refined compound.

Reaction Conditions and Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent (Stage A) | Acetonitrile | Conventional solvent for salt formation |

| Base | Potassium hydroxide powder | Granularity > 100 mesh |

| Molar Ratio (Pyrrole:KOH:Sulfonyl chloride) | 1 : 1.5–3.5 : 1.5–3.5 | Controls reaction completeness |

| Temperature (Salt formation) | 10–20 °C | Reaction time 1–2 hours |

| Temperature (Sulfonylation) | 30 ± 2 °C | Reaction time 0.5–1.5 hours |

| Decolorization Temperature | 60–75 °C | Duration 0.5–1 hour |

| Crystallization Temperature | 0–5 °C | Duration 1–2 hours |

| Recrystallization Solvent | Methanol | Mass ratio 1:3–6, heated 50–65 °C |

Advantages of This Method

- Process Stability: Nitrogen atmosphere and controlled temperature enable reproducible results.

- Simplified Post-Treatment: Avoids complex chromatography; uses filtration and crystallization.

- Environmental and Cost Benefits: Reduced use of hazardous reagents like 15-crown-5, recovery of solvents, and minimal waste.

- High Purity and Yield: Final product purity exceeds 98% by HPLC, suitable for industrial-scale production.

- Continuous Solvent Use: Mother liquor recycling reduces solvent consumption.

Alternative Synthetic Routes

Another synthetic approach involves:

- Substitution reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile under alkaline catalysis to form a keto-nitrile intermediate.

- Hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieve to form the pyrrole-3-carbaldehyde core.

This method offers a short synthetic route with high yield and cost efficiency but focuses on the fluorophenyl analog rather than the unsubstituted phenyl derivative.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Salt Formation | 5-Phenyl-1H-pyrrole-3-carbaldehyde + KOH + Acetonitrile, N₂, 10–20 °C, 1–2 h | Formation of sodium salt intermediate |

| 2 | Sulfonylation | Add pyridine-3-sulfonyl chloride, 30 ± 2 °C, 0.5–1.5 h | Formation of sulfonylated pyrrole aldehyde |

| 3 | Filtration & Concentration | Pressure filtration, solvent recovery under vacuum | Crude oily product |

| 4 | Decolorization | Ethyl acetate/n-hexane, activated carbon, 60–75 °C, 0.5–1 h | Removal of impurities |

| 5 | Crystallization | Cool to 0–5 °C, 1–2 h | Crude crystalline product |

| 6 | Recrystallization | Methanol, 50–65 °C dissolution, cooling, filtration | Refined high-purity product |

Research Findings and Industrial Implications

- The described method overcomes limitations of previous processes that required expensive additives (e.g., 15-crown-5) and complex purification steps.

- The reaction conditions are mild and scalable, making the process suitable for industrial manufacture.

- The use of common solvents and reagents reduces environmental impact and production costs.

- The process achieves high purity (>98% by HPLC) and yield, critical for pharmaceutical applications.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns.

- X-ray crystallography for absolute configuration validation (e.g., torsion angles between phenyl and sulfonyl groups) .

- IR spectroscopy to detect aldehyde C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Q. Basic

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent groups) .

- Multinuclear NMR : ¹H NMR identifies aromatic proton splitting patterns, while ¹³C NMR confirms aldehyde carbon resonance (~190 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways .

How can the sulfonation step in synthesis be optimized for higher yield and purity?

Advanced

Key variables :

Validation : Monitor reaction progress via TLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

How to address contradictions between experimental and computational NMR chemical shifts?

Q. Advanced

Cross-validation : Compare experimental ¹H/¹³C NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311++G** level). Discrepancies often arise from solvent effects or conformational flexibility .

Dynamic effects : Use NMR titration (variable temperature or solvent) to assess intramolecular hydrogen bonding or π-stacking interactions that perturb shifts .

Crystallographic alignment : Overlay X-ray structures with DFT-optimized geometries to identify steric or electronic mismatches .

What strategies guide the design of biologically active derivatives of this compound?

Q. Advanced

Functional group modulation :

- Replace the aldehyde with hydrazone or oxime groups to enhance solubility and bioactivity .

- Introduce electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring to improve target binding .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from enzyme inhibition assays .

Crystallographic docking : Use the parent compound’s X-ray structure to predict binding modes in protein active sites (e.g., kinases or sulfotransferases) .

Which computational methods predict the reactivity of the aldehyde group in further derivatization?

Q. Advanced

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. The aldehyde’s LUMO often drives reactivity in condensation reactions .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict regioselectivity in nucleophilic attacks .

- Reactivity descriptors : Use Fukui indices to quantify site-specific electrophilicity for targeted functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.